molecular formula C13H11N3O2 B2595143 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine CAS No. 344277-36-7

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine

Cat. No.: B2595143
CAS No.: 344277-36-7
M. Wt: 241.25
InChI Key: UKOMGFGVJPNCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of oxazole derivatives.

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting AChE and BChE, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine increases acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions . The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the hydrolysis of acetylcholine.

Cellular Effects

The effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by increasing acetylcholine levels, which can lead to improved cognitive functions and memory . Additionally, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine has been shown to influence cell signaling pathways, including those involved in neuroprotection and anti-inflammatory responses. The compound can modulate gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine involves its binding interactions with acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, forming stable enzyme-inhibitor complexes that prevent the hydrolysis of acetylcholine . This inhibition is competitive, meaning that 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine competes with acetylcholine for binding to the active site. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in neuroprotection and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against acetylcholinesterase and butyrylcholinesterase over extended periods . Degradation products may form over time, which could potentially reduce its efficacy. Long-term studies have shown that 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can have sustained effects on cellular function, including prolonged enhancement of cholinergic signaling and neuroprotection .

Dosage Effects in Animal Models

The effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At high doses, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine may exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys . The metabolic pathways of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can be transported by organic cation transporters and bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and butyrylcholinesterase . Additionally, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can be found in the nucleus, where it may influence gene expression by modulating transcription factors and chromatin structure . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOMGFGVJPNCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325662
Record name 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

344277-36-7
Record name 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.